2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C16H12Br2N2O4S It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and carbamothioylamino groups
Preparation Methods
The synthesis of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioylamino group to amines or other derivatives.
Scientific Research Applications
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the carbamothioylamino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the methoxy and carbamothioylamino groups, making it less versatile in chemical reactions.
3,5-Dibromo-2-ethoxybenzoic acid: The ethoxy group provides different chemical properties compared to the methoxy group.
3,5-Dibromo-2-methoxybenzoic acid:
Properties
CAS No. |
530138-44-4 |
---|---|
Molecular Formula |
C16H12Br2N2O4S |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O4S/c1-24-13-10(6-8(17)7-11(13)18)14(21)20-16(25)19-12-5-3-2-4-9(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
LXCWVINUNNHVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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